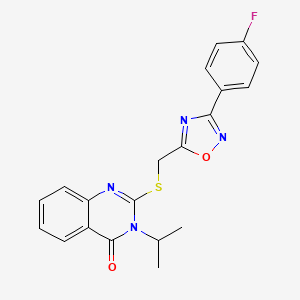
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a thioether linkage, and a quinazolinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired stereochemistry and the available starting materials.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex, multi-ring structure with various functional groups attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could potentially be opened under acidic or basic conditions, and the thioether linkage could potentially be oxidized.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could affect its solubility and permeability.科学的研究の応用
Antimicrobial Applications
Several studies have synthesized novel compounds related to the specified chemical structure, showing significant antimicrobial properties. For example, novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs have demonstrated remarkable in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria as well as fungi (Desai, Vaghani, & Shihora, 2013). Similarly, other studies have designed and synthesized compounds bearing the 1,3,4-oxadiazole thioether derivatives, showing broad-spectrum fungicidal activities and superior antibacterial effects compared to commercial bactericides (Shi, Luo, Ding, & Bao, 2020).
Antitumor and Anticancer Applications
Research into derivatives of quinazolinone has indicated their potential as antitumor and anticancer agents. For instance, some newly synthesized 4(3H)-quinazolinone derivatives have been screened for their potential anti-inflammatory and analgesic activity, suggesting their utility in cancer-related symptom management (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). Another study described the synthesis of a quinazolinone-based derivative showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its effectiveness as an anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Biological Activity
The compound and its derivatives have been characterized for their biological activities beyond antimicrobial and anticancer effects. For instance, studies have synthesized novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, which were evaluated for analgesic and anti-inflammatory activities, showing potent effects in animal models (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Safety And Hazards
The safety and hazards of the compound would need to be assessed through experimental studies. This would include studies to assess its toxicity, as well as its potential for causing side effects.
将来の方向性
Future research on this compound could involve further studies to determine its biological activity, as well as optimization studies to improve its properties. This could potentially lead to the development of new pharmaceuticals.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, more specific information about the compound would be needed.
特性
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-12(2)25-19(26)15-5-3-4-6-16(15)22-20(25)28-11-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZSZWTMITPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

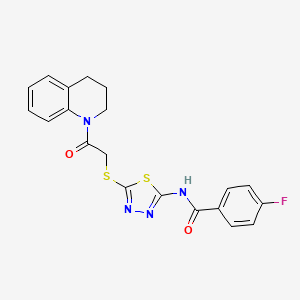
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)
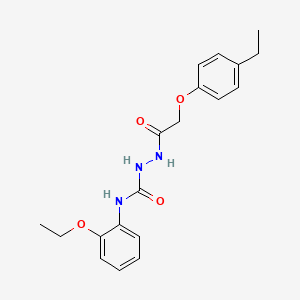
![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
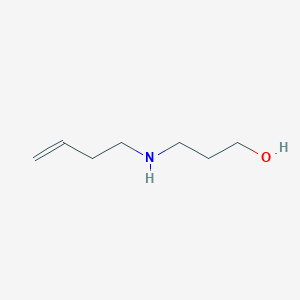
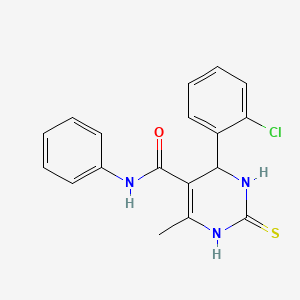
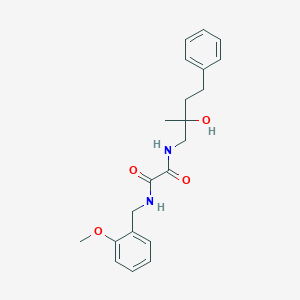
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)
![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)
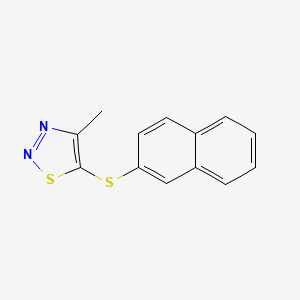
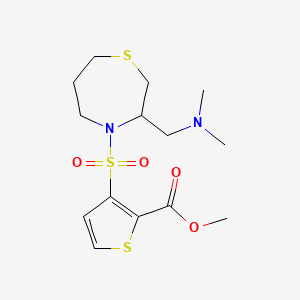
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)